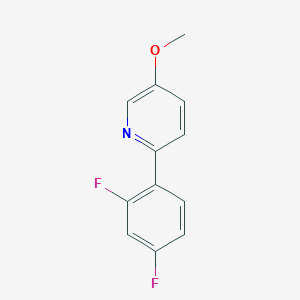

2-(2,4-Difluorophenyl)-5-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F2NO |

|---|---|

Molecular Weight |

221.20 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-5-methoxypyridine |

InChI |

InChI=1S/C12H9F2NO/c1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14/h2-7H,1H3 |

InChI Key |

SYIIATIJMPEZFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Contextualization Within Pyridine Chemistry Research

Pyridine (B92270) (C₅H₅N) is a foundational six-membered aromatic heterocycle that serves as a cornerstone in organic chemistry. nih.gov As an isostere of benzene (B151609), its derivatives are integral to numerous applications, from pharmaceuticals and agrochemicals to materials science. nih.govrsc.org The nitrogen atom in the pyridine ring imparts distinct characteristics, such as weak basicity and an ability to coordinate with metal ions, making it a "privileged scaffold" in drug design. nih.govrsc.orgjchemrev.com Pyridine-based structures are found in more than 7000 existing drug molecules and are key components in natural products like certain vitamins and alkaloids. nih.govrsc.org

Within this extensive landscape, 2-(2,4-Difluorophenyl)-5-methoxypyridine emerges as a sophisticated building block. Its design incorporates multiple functional groups onto the basic pyridine framework, allowing for tailored applications. The substitution pattern—a phenyl group at the 2-position and a methoxy (B1213986) group at the 5-position—is deliberately chosen to modulate the electronic and steric properties of the pyridine core for specific synthetic purposes. The unique heteroaromatic nature of the pyridine ring and the ease with which it can be functionalized make compounds like this compound valuable precursors and ligands in advanced chemical synthesis. nih.gov

Relevance of Fluorinated Phenyl Moieties in Contemporary Organic Chemistry

The strategic incorporation of fluorine into organic molecules has become a transformative tool in modern chemistry, particularly in medicinal chemistry and materials science. nbinno.com The presence of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govtandfonline.com The carbon-fluorine bond is exceptionally strong and its introduction can block sites of metabolic oxidation, thereby increasing a drug candidate's bioavailability. tandfonline.com

Overview of Methoxypyridine Scaffolds in Advanced Synthesis

The methoxy (B1213986) group (–OCH₃) is another crucial functional component of the title compound. As an electron-donating group, it influences the electronic properties of the pyridine (B92270) ring, complementing the effects of the difluorophenyl substituent. Methoxypyridine scaffolds are valuable in drug discovery and advanced synthesis for several reasons. The methoxy group can improve a compound's solubility and metabolic stability. nih.govmdpi.com

Research has demonstrated the utility of the methoxypyridine motif in the development of therapeutic agents. For instance, its incorporation into certain molecular scaffolds has led to compounds with improved activity and properties for targeting Alzheimer's disease by modulating gamma-secretase. nih.gov In another study, a series of sulfonamide methoxypyridine derivatives were synthesized as potent dual inhibitors of PI3K/mTOR, a key pathway in cancer cell proliferation. mdpi.com The presence of the methoxy group can also be synthetically advantageous, providing a handle for further chemical modification or influencing the regioselectivity of subsequent reactions. The synthesis of various 2-methoxypyridine (B126380) derivatives has been explored for applications in materials science, such as the creation of luminescent liquid crystals. researchgate.netrsc.org

Emerging Research Directions for 2 2,4 Difluorophenyl 5 Methoxypyridine

Precursor Synthesis Strategies for this compound

The successful construction of the target molecule is contingent upon the efficient synthesis of its constituent building blocks. These precursors must possess reactive functional groups, typically halogens or organometallic moieties, positioned to facilitate the final coupling step.

Synthesis of Halogenated Pyridine Intermediates

The pyridine precursor required for the synthesis is a 5-methoxypyridine ring halogenated at the 2-position. Both 2-bromo-5-methoxypyridine (B47582) and 2-chloro-5-methoxypyridine (B151447) serve as common electrophilic partners in cross-coupling reactions.

A well-established method for synthesizing 2-bromo-5-methoxypyridine is the Sandmeyer-type diazotization of 2-amino-5-methoxypyridine. In this procedure, the starting amine is dissolved in hydrobromic acid and treated with sodium nitrite (B80452) at low temperatures (typically below -5°C) to form a diazonium salt. chemicalbook.com The presence of bromine in the reaction mixture facilitates the subsequent displacement of the diazonium group, yielding the desired 2-bromo-5-methoxypyridine. chemicalbook.comchemicalbook.com

General Reaction for the Synthesis of 2-Bromo-5-methoxypyridine:

2-Amino-5-methoxypyridine + HBr + NaNO₂ → 2-Bromo-5-methoxypyridine

An alternative approach involves the nucleophilic substitution of 2,5-dibromopyridine (B19318) with a methoxide (B1231860) source, such as sodium methoxide in methanol. nbinno.com This reaction selectively displaces the bromine atom at the more reactive 2-position to afford the methoxy group, yielding 5-bromo-2-methoxypyridine. nbinno.com

For the synthesis of the chloro-analogue, methods analogous to those for other 2-chloropyridines can be employed. One common industrial strategy involves the chlorination of the corresponding pyridone (2-hydroxy-5-methoxypyridine) using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comjustia.com

Preparation of Difluorophenyl Building Blocks

The 2,4-difluorophenyl moiety is introduced as an organometallic nucleophile in most cross-coupling strategies. The specific reagent depends on the chosen coupling reaction.

For Suzuki-Miyaura coupling , the required precursor is (2,4-difluorophenyl)boronic acid. This is commonly prepared via a Grignard reaction. 1-Bromo-2,4-difluorobenzene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent, (2,4-difluorophenyl)magnesium bromide. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield (2,4-difluorophenyl)boronic acid.

Table 1: Synthesis of (2,4-Difluorophenyl)boronic acid

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 1-Bromo-2,4-difluorobenzene | Magnesium (Mg), THF | (2,4-Difluorophenyl)magnesium bromide |

For Negishi coupling , a (2,4-difluorophenyl)zinc halide is necessary. This organozinc reagent can be prepared through two primary routes. The first involves transmetalation from an organolithium or Grignard reagent. For example, (2,4-difluorophenyl)magnesium bromide (prepared as above) can be treated with a zinc halide, such as zinc chloride (ZnCl₂), to generate the desired (2,4-difluorophenyl)zinc bromide. reddit.comrsc.org A second method is the direct insertion of activated zinc metal, often referred to as Rieke zinc, into 1-bromo-2,4-difluorobenzene. koreascience.kr

For Stille coupling , an organostannane reagent is required, typically tributyl(2,4-difluorophenyl)stannane. A common synthetic route is a Barbier-type reaction where a fluorinated aryl halide, like 1-bromo-2,4-difluorobenzene, is reacted with tributyltin chloride in the presence of a metal mediator such as zinc or cadmium. researchgate.net Alternatively, it can be prepared by reacting a pre-formed Grignard or organolithium reagent of 2,4-difluorobenzene with tributyltin chloride.

Cross-Coupling Reactions in the Formation of this compound

The key step in forming the C-C bond between the two aromatic rings is a palladium-catalyzed cross-coupling reaction. The choice of reaction depends on factors such as functional group tolerance, reagent availability, and toxicity considerations.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the boronic acid reagents. libretexts.org In this approach, a halogenated pyridine intermediate, such as 2-bromo-5-methoxypyridine, is coupled with (2,4-difluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd(dppf)Cl₂. claremont.edu A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the transmetalation step of the catalytic cycle. nih.govillinois.edu

Table 2: Typical Suzuki-Miyaura Coupling Conditions

| Component | Example | Role |

|---|---|---|

| Pyridine Substrate | 2-Bromo-5-methoxypyridine | Electrophile |

| Boron Reagent | (2,4-Difluorophenyl)boronic acid | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes & activates catalyst |

| Base | K₂CO₃, K₃PO₄ | Activates boron reagent |

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high reactivity and functional group tolerance. The synthesis of this compound via this route would involve coupling a (2,4-difluorophenyl)zinc halide with 2-bromo- or 2-chloro-5-methoxypyridine. A common catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand such as XPhos. researchgate.netnih.gov The reaction typically proceeds under milder and base-free conditions compared to the Suzuki-Miyaura coupling. orgsyn.org

General Reaction for Negishi Coupling:

2-Halo-5-methoxypyridine + (2,4-Difluorophenyl)zinc halide --(Pd or Ni catalyst)--> this compound

Stille Coupling Protocols

The Stille coupling utilizes an organotin reagent (organostannane) reacting with an organic halide, catalyzed by palladium. wikipedia.org While organotin compounds are stable to air and moisture, their primary drawback is toxicity. organic-chemistry.org For the synthesis of the target compound, tributyl(2,4-difluorophenyl)stannane would be coupled with 2-bromo-5-methoxypyridine. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to other palladium-catalyzed couplings. nrochemistry.comlibretexts.org Common catalysts include Pd(PPh₃)₄. Additives such as copper(I) iodide (CuI) can sometimes be used to accelerate the transmetalation step. harvard.edu

Table 3: Common Stille Coupling Components

| Component | Example | Role |

|---|---|---|

| Pyridine Substrate | 2-Bromo-5-methoxypyridine | Electrophile |

| Stannane Reagent | Tributyl(2,4-difluorophenyl)stannane | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | C-C bond formation |

| Ligand | PPh₃, AsPh₃ | Stabilizes & activates catalyst |

| Additive (optional) | CuI, LiCl | Co-catalyst / rate enhancer |

Other Palladium-Catalyzed Coupling Strategies

Beyond the more common Suzuki and Stille couplings, other palladium-catalyzed reactions offer viable pathways to this compound. These methods often provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of the target molecule, this would typically involve the reaction of a (5-methoxypyridin-2-yl)zinc halide with 1-bromo-2,4-difluorobenzene, or conversely, a (2,4-difluorophenyl)zinc halide with 2-bromo-5-methoxypyridine. The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)–C(sp²) bonds efficiently. While not as frequently used in industrial applications as the Suzuki reaction due to the moisture sensitivity of organozinc reagents, it remains a powerful tool in laboratory-scale synthesis. nih.gov

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the organometallic coupling partner. A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation to the palladium center. nih.govmdpi.com For the synthesis of this compound, this could involve the coupling of 2-bromo-5-methoxypyridine with (2,4-difluorophenyl)trimethoxysilane. A significant advantage of organosilanes is their low toxicity, stability, and ease of handling compared to other organometallic reagents. google.com Recent advancements have focused on developing fluoride-free Hiyama coupling protocols to enhance functional group compatibility. mdpi.com

A comparison of potential palladium-catalyzed coupling partners for the synthesis of this compound is presented below:

| Coupling Reaction | Organometallic Reagent | Halide/Triflate Partner | Key Activator/Base |

| Negishi | (2,4-difluorophenyl)zinc halide | 2-Bromo-5-methoxypyridine | None (direct transmetalation) |

| Hiyama | (2,4-difluorophenyl)trimethoxysilane | 2-Bromo-5-methoxypyridine | Fluoride source (e.g., TBAF) |

Transition Metal-Free Synthetic Routes to this compound

Growing interest in sustainable chemistry has spurred the development of transition-metal-free synthetic methods. These approaches aim to avoid the cost, toxicity, and potential for product contamination associated with transition metals. For the synthesis of this compound, direct C-H arylation strategies are a promising avenue.

One such strategy involves the use of diaryliodonium salts as arylating agents. nih.govmdpi.com In this approach, 5-methoxypyridine could be directly arylated with a (2,4-difluorophenyl)iodonium salt. These reactions can often be promoted by a simple base and proceed under mild conditions. mdpi.com The regioselectivity of such reactions on substituted pyridines can be a challenge, but careful optimization of reaction parameters can favor the desired C2-arylation. The mechanism of these reactions can vary, but they often proceed through a nucleophilic aromatic substitution (SNAr) pathway on the pyridine ring or a radical-mediated process.

Regioselective Synthesis of this compound

Achieving high regioselectivity is crucial for the efficient synthesis of specifically substituted compounds like this compound. In palladium-catalyzed cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen on one coupling partner and the organometallic group on the other.

For direct C-H arylation methods, controlling the position of the incoming aryl group is more challenging. The electronic properties of the pyridine ring influence the regioselectivity of electrophilic or nucleophilic attack. In 5-methoxypyridine, the methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring's C-H bonds. Palladium-catalyzed direct C-H arylation often shows a preference for the C2 position in pyridines due to the directing effect of the nitrogen atom. rsc.org However, mixtures of isomers can be formed, necessitating careful chromatographic separation.

Recent research has focused on the use of directing groups to control the regioselectivity of C-H functionalization. While not specifically reported for 5-methoxypyridine, this strategy has been successfully applied to a variety of heterocyclic systems.

Scalable Synthesis and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, and environmental impact. For the synthesis of this compound, a scalable process would likely favor a robust and high-yielding reaction such as a palladium-catalyzed cross-coupling.

Process optimization would focus on several key areas:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary concern. This can be achieved through the use of highly active catalyst systems, such as those employing bulky electron-rich phosphine ligands.

Solvent Selection: Replacing hazardous solvents with greener alternatives is a key aspect of process optimization. The use of aqueous solvent systems or solvent-free conditions is highly desirable.

Reaction Time and Temperature: Optimizing these parameters can lead to significant energy savings and increased throughput.

Purification: Developing a scalable purification method, such as crystallization, to avoid costly and waste-generating chromatography is essential.

Patents related to compounds with similar structural motifs often provide insights into scalable synthetic routes. For instance, patents for related difluorophenyl-substituted pyridines often describe detailed procedures for their preparation on a larger scale, which can be adapted for the synthesis of the target molecule. google.comgoogleapis.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in the synthesis of all chemical compounds, including this compound. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Cross-coupling reactions generally have good atom economy, whereas multi-step classical syntheses may not.

Use of Safer Solvents and Reagents: Avoiding the use of toxic and hazardous solvents and reagents is a primary goal. The development of reactions that can be performed in water or other green solvents is a significant area of research.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Palladium-catalyzed reactions are a good example of this principle in action.

To quantify the "greenness" of a synthetic route, various metrics have been developed, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). nih.govmdpi.com These metrics help chemists to assess the environmental impact of a process and identify areas for improvement.

Mechanistic Elucidation of Key Transformations of this compound

Kinetic Isotope Effect Studies

Further research and publication in the field of organic chemistry are required to provide the necessary data to complete such a detailed analysis for this specific compound.

Reaction Intermediate Characterization

In reactions involving 2-arylpyridines, particularly in the context of organometallic chemistry and photocatalysis, several key types of intermediates are frequently characterized. By analogy, these provide a basis for understanding the potential intermediates involving this compound.

Cyclometalated Intermediates: One of the most prominent reaction pathways for 2-arylpyridines is cyclometalation, where the pyridine nitrogen and the ortho-carbon of the phenyl ring coordinate to a metal center, forming a stable five-membered ring. nih.gov For this compound, this would involve the formation of a C-M bond at the C6' position of the difluorophenyl ring. The process typically initiates with the coordination of the pyridine nitrogen to the metal center, followed by an intramolecular C-H activation step. nih.gov

In the case of palladium(II) catalysts, a common intermediate is a dimeric species bridged by halide or acetate ligands, which can then be cleaved by a neutral ligand to form a mononuclear complex. mdpi.combohrium.com For iridium(III) complexes, used in photocatalysis, the initial reaction of iridium trichloride (B1173362) with 2-phenylpyridine (B120327) analogues leads to the formation of a chloro-bridged dimeric intermediate. nih.gov This dimer is a key precursor to the final fac-tris-cyclometalated complex. nih.gov Characterization of these intermediates often relies on techniques like ¹H NMR, ¹³C NMR, and X-ray crystallography.

Photocatalytic Intermediates: When used as a ligand in photocatalysts, such as iridium(III) complexes, this compound would be part of a complex that undergoes photoexcitation. Upon absorption of light, the complex transitions to an excited state, typically through a metal-to-ligand charge transfer (MLCT) process. nih.govresearchgate.net This excited state is a powerful single-electron donor or acceptor.

The key intermediate in this context is the triplet excited state of the complex, denoted as [Ir(C^N)₂(N^N)]⁺*, where C^N represents the cyclometalated this compound ligand. This species is characterized by a long lifetime and high quantum yield. researchgate.net Spectroscopic techniques such as transient absorption spectroscopy and time-resolved photoluminescence are crucial for characterizing these fleeting intermediates and determining their redox potentials. The excited state of the archetypal [Ir(ppy)₃] (where ppy = 2-phenylpyridine) has a reduction potential of -2.14 V, indicating its strong photoreducing capability. wikipedia.org

| Intermediate Type | Precursor | Key Reaction | Characterization Methods | Analogous System |

| Chloro-bridged Ir(III) Dimer | IrCl₃, 2-Arylpyridine | Cyclometalation | NMR, X-ray Crystallography | [Ir(ppy)₂Cl]₂ |

| fac-Tris-cyclometalated Ir(III) Complex | Chloro-bridged Dimer | Ligand Substitution | NMR, Mass Spectrometry | fac-[Ir(ppy)₃] |

| Excited State Photocatalyst | Ground State Complex | Photoexcitation (MLCT) | Transient Absorption Spectroscopy | fac-[Ir(ppy)₃]* |

| Cyclopalladated Pd(II) Complex | Pd(II) salt, 2-Arylpyridine | C-H Activation | NMR, X-ray Crystallography | [Pd(ppy)(OAc)]₂ |

Computational Mechanistic Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanistic pathways of reactions involving complex molecules. nih.govnih.gov For this compound, computational studies, drawing parallels from existing research on similar compounds, can provide significant insights into its reactivity. bohrium.comnanobioletters.com

Cyclometalation Pathway: DFT calculations on the cyclometalation of 2-phenylpyridine with transition metals like palladium and iridium have detailed the energetics of the reaction pathway. The mechanism typically proceeds through:

Ligand Coordination: Initial formation of a coordinate bond between the pyridine nitrogen and the metal center.

C-H Activation: This is often the rate-determining step. It can occur via several mechanisms, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution. DFT studies help to distinguish the most favorable pathway by calculating the activation barriers for each. For iridium, the formation of the facial isomer is thermodynamically favored over the meridional isomer, a preference that can be rationalized through computational analysis of the transition states and product stabilities. nih.gov

Photocatalytic Cycle: In a photoredox catalytic cycle, DFT and time-dependent DFT (TD-DFT) are used to model the electronic structure of the ground and excited states of the catalyst. nih.gov

Excitation: TD-DFT calculations can predict the energies of the singlet and triplet MLCT states and the efficiency of intersystem crossing (ISC). researchgate.net The difluoro- and methoxy-substituents on the 2-phenylpyridine ligand would be expected to modulate the HOMO-LUMO gap and, consequently, the absorption and emission properties of the resulting complex. nih.gov

Electron Transfer: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex are used to estimate its ground and excited-state redox potentials. These calculated potentials determine the thermodynamic feasibility of single-electron transfer (SET) to or from a substrate molecule.

Catalyst Regeneration: The final step involves the regeneration of the ground-state catalyst, completing the cycle.

Computational models for analogous 2-phenylpyridine systems have provided valuable data on the energetics of these processes. For instance, the calculated ionization energy for fac-[Ir(ppy)₃] is approximately 5.9 eV. researchgate.net Such data is crucial for designing new catalysts and predicting their reactivity.

| Parameter | Computational Method | Significance | Example Finding for Analogues |

| Activation Energy Barrier (C-H Activation) | DFT | Determines the kinetic feasibility and rate-determining step of cyclometalation. | Varies depending on the metal and ancillary ligands. |

| HOMO-LUMO Energy Gap | DFT | Relates to the electronic absorption spectrum and chemical reactivity of the complex. nih.gov | Introduction of electron-withdrawing groups can decrease the gap. nih.gov |

| Excited State Energy (T₁) | TD-DFT | Correlates with the emission wavelength and the energy available for photocatalysis. | For fac-[Ir(ppy)₃], the lowest triplet state is at ~2.4 eV. |

| Redox Potentials (Ground & Excited State) | DFT (with solvation model) | Predicts the thermodynamic driving force for electron transfer reactions. | E₁/₂([Ir(ppy)₃]⁺/*) ≈ -2.14 V vs SCE. wikipedia.org |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. researchgate.net | The nitrogen atom is typically the most electron-rich site. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis of this compound

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for predicting the electronic structure of molecules. nanobioletters.com By calculating the electron density, DFT can determine the ground-state energy, optimized molecular geometry, and other critical electronic properties. nanobioletters.comnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its molecular and electronic characteristics. nanobioletters.comnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A smaller energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich 5-methoxypyridine ring, which can donate electron density. Conversely, the LUMO is likely distributed over the electron-deficient 2-(2,4-difluorophenyl) ring system, which acts as an electron-accepting region. wuxibiology.com DFT calculations would precisely map the distribution of these orbitals and quantify the energy gap, providing insights into the molecule's role in chemical reactions, such as its interactions as a ligand in photocatalysts.

Illustrative FMO Data for this compound

| Parameter | Illustrative Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules, as specific computational data for this compound is not available in the cited literature.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how molecules will interact with each other, identifying sites for nucleophilic and electrophilic attack. researchgate.netuni-muenchen.de The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). wolfram.com

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These areas represent the primary sites for electrophilic attack or coordination to a metal center. uni-muenchen.de The highly electronegative fluorine atoms on the phenyl ring would also create localized negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms. researchgate.net This detailed charge landscape helps explain the molecule's intermolecular interactions and its behavior as a ligand. libretexts.org

Conformational Analysis of this compound

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. sdsu.educwu.edu The conformation of a molecule is critical as it dictates its steric and electronic properties, and thus its biological or chemical activity. sdsu.edu For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the pyridine and difluorophenyl rings.

Computational methods, such as performing a potential energy surface scan by systematically rotating this dihedral angle and calculating the energy at each step, can identify the most stable conformers. cwu.edu The lowest energy conformation will likely be non-planar to minimize steric hindrance between the rings. The precise dihedral angle of the most stable conformer influences how the molecule packs in a crystal lattice and how it presents itself for intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters for this compound

Computational chemistry can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming a molecule's structure. elixirpublishers.com Using methods like DFT and Time-Dependent DFT (TD-DFT), it is possible to calculate vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). mdpi.com

Calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the observed peaks. ajchem-a.com TD-DFT calculations can predict the electronic transitions between molecular orbitals, providing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths for the UV-Vis spectrum. mdpi.com For this compound, these predictions would help characterize the electronic transitions responsible for its photophysical properties, which is particularly relevant to its application in photocatalysis. mdpi.com

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

|---|---|---|

| FT-IR | C-N Stretch (Pyridine) | ~1580 cm⁻¹ |

| FT-IR | C-O Stretch (Methoxy) | ~1250 cm⁻¹ |

| FT-IR | C-F Stretch | ~1150 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax | ~280 nm |

Note: The values in this table are illustrative examples based on characteristic frequencies for the functional groups present. Specific computational data for this compound is not available in the cited literature.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. github.iomdpi.com

An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal how individual molecules interact with their neighbors. dovepress.com This is crucial for understanding properties like solubility, diffusion, and the formation of supramolecular structures. rsc.org The simulation would highlight the dominant intermolecular forces, such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar C-F, C-N, and C-O bonds, which govern the material's bulk properties. nih.gov

Computational Studies of Reaction Pathways Involving this compound

Computational methods are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. chemrxiv.orgchemrxiv.orgnih.gov For reactions involving this compound, such as its synthesis or its participation in a catalytic cycle, computational studies can map out the entire reaction pathway. researchgate.net

By locating the transition state structures and calculating their energies, researchers can determine the rate-limiting step of a reaction and understand how substituents influence reactivity. chemrxiv.org For example, in its role as a ligand in photocatalysis, computational studies could model the coordination to the Iridium(III) center and the subsequent electronic transitions and redox processes that drive the catalytic cycle, providing a molecular-level understanding that is often inaccessible through experimental means alone. nih.gov

Derivatives and Analogues of 2 2,4 Difluorophenyl 5 Methoxypyridine: Synthesis and Investigation

Systematic Structural Modifications of the Pyridine (B92270) Core

The pyridine ring is a fundamental component of the molecule, and its modification offers a direct route to new analogues. These changes can involve replacing the nitrogen atom or the entire ring with bioisosteric equivalents or altering the positions of the existing substituents.

Bioisosteric replacement is a key strategy in medicinal chemistry to create new molecules with similar biological properties but potentially improved characteristics such as selectivity, toxicity, or pharmacokinetics. cambridgemedchemconsulting.comscripps.edu This involves the exchange of an atom or group with another that possesses similar physical or chemical properties. silae.it For the 2-(2,4-difluorophenyl)-5-methoxypyridine scaffold, several isosteric replacements of the pyridine ring can be considered based on established principles. silae.it

One common bioisosteric substitution involves replacing the nitrogen atom in the pyridine ring with a carbon-hydrogen group (-CH=), which would transform the pyridine core into a benzene (B151609) ring, resulting in a substituted naphthalene (B1677914) analogue. Conversely, other heterocyclic rings can be employed as pyridine substitutes. For example, pyrimidine, which contains a second nitrogen atom, is a common bioisostere for pyridine. silae.it The synthesis of compounds such as 5-(2,4-Difluorophenyl)-2-methoxypyrimidine has been documented. Other potential isosteric rings include thiophene, where a sulfur atom replaces a -CH=CH- unit of a benzene ring, or other five-membered heterocycles. silae.it

| Original Ring | Potential Isosteric Replacement | Resulting Core Structure |

|---|---|---|

| Pyridine | Pyrimidine | 2-(2,4-Difluorophenyl)-5-methoxypyrimidine |

| Pyridine | Benzene | 1-(2,4-Difluorophenyl)-4-methoxynaphthalene |

| Pyridine | Thiophene | 2-(2,4-Difluorophenyl)-5-methoxythiophene |

| Pyridine | Pyrrole | 2-(2,4-Difluorophenyl)-5-methoxypyrrole |

Altering the arrangement of substituents on the pyridine core is another effective method for generating structural diversity. The parent compound is a 2,5-disubstituted pyridine. Synthetic strategies allow for the placement of the difluorophenyl and methoxy (B1213986) groups at other positions, leading to different isomers with distinct electronic and steric profiles. For instance, moving the methoxy group to the 3-, 4-, or 6-position would significantly alter the molecule's properties. The position of a methoxy group on a pyridine ring has been shown to influence the ring's acidity and the regioselectivity of deprotonation reactions. researchgate.net

Furthermore, the introduction of additional functional groups onto the pyridine ring can fine-tune the molecule's characteristics. Research on other 2-methoxypyridine (B126380) derivatives has shown that the addition of polar substituents, such as a cyano (-CN) group, can significantly influence the resulting compound's properties. researchgate.netrsc.org The synthesis of polysubstituted pyridines is well-established, with methods like [4+2] cycloadditions providing access to a wide range of substitution patterns. nih.gov Reductive replacement of fluorine in highly fluorinated pyridines also offers a route to various fluoro and chlorofluoro pyridine derivatives with unusual substitution patterns. rsc.org

Modifications of the Difluorophenyl Group

The 2,4-difluorophenyl moiety is a critical pharmacophore that influences the molecule's electronic properties and potential for intermolecular interactions. Modifications to this group, either by changing the fluorine positions or by adding other substituents, are key areas of investigation.

| Fluorination Pattern | Parent Starting Material (Example) | Observed Impact in Analogous Systems |

|---|---|---|

| 2,4-Difluorophenyl | 2,4-Difluoroaniline | Favors formation of 1D regular chains in certain crystal structures. mdpi.com |

| 3,4-Difluorophenyl | 3,4-Difluoroaniline | Leads to different packing composed of alternating dimers in certain crystal structures. mdpi.com |

| 2,5-Difluorophenyl | 2,5-Difluorobenzoyl Chloride | Used in the synthesis of tetra-fluorinated benzamide (B126) analogues. mdpi.com |

| 3,5-Difluorophenyl | 3,5-Difluorophenylboronic Acid | Utilized in Suzuki coupling reactions to form C-C bonds. |

Introducing a third substituent onto the difluorophenyl ring provides another layer of structural modification. The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide demonstrates a related structure where the 2,4-difluorophenyl moiety is part of a larger molecule. nih.gov The addition of groups such as chloro, bromo, or methyl can be achieved using standard aromatic substitution reactions, starting from appropriately substituted difluorophenyl precursors. These additional groups can serve as handles for further chemical transformations or can be used to modulate properties like lipophilicity and steric bulk. For example, heteroleptic Iridium(III) complexes have been synthesized using 2-(2,4-difluorophenyl)-pyridine as a ligand, where further functionalization could be envisioned. rsc.org

Alterations of the Methoxy Functionality

The methoxy group at the 5-position of the pyridine ring is a key site for modification. Its oxygen atom can act as a hydrogen bond acceptor, and the methyl group can be replaced to alter steric and electronic properties.

The most straightforward alteration is to vary the alkyl chain, for example, creating ethoxy (-OCH2CH3), propoxy, or larger alkoxy analogues. A more significant modification is the replacement of the entire methoxy group with other substituents. Research has documented the synthesis of related compounds where the 5-methoxy group is replaced by a methyl group (-CH3) to give 2-(2,4-difluorophenyl)-5-methylpyridine, or by a potent electron-withdrawing trifluoromethyl group (-CF3) to yield 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. ossila.com

Bioisosteric replacement of the ether oxygen is also a viable strategy. Based on classical bioisosteres, the oxygen atom (-O-) can be replaced with a sulfur atom (-S-) to create a methylthioether derivative, or with a methylene (B1212753) group (-CH2-) to form an ethylphenylpyridine analogue. cambridgemedchemconsulting.comsilae.it

| Original Group (at C-5) | Modified Group | Compound Name | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Methyl (-CH3) | 2-(2,4-Difluorophenyl)-5-methylpyridine | ossila.com |

| Methoxy (-OCH3) | Trifluoromethyl (-CF3) | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |

| Methoxy (-OCH3) | Fluoro (-F) | 2-(2,4-difluorophenyl)-5-fluoropyridine | |

| Methoxy (-OCH3) | Ethoxy (-OCH2CH3) | 2-(2,4-Difluorophenyl)-5-ethoxypyridine | Hypothetical |

| Methoxy (-OCH3) | Methylthio (-SCH3) | 2-(2,4-Difluorophenyl)-5-(methylthio)pyridine | Hypothetical |

Ether Cleavage and Hydroxylation

The conversion of the 5-methoxy group of this compound to a hydroxyl group is a primary strategy for creating a key intermediate, 2-(2,4-difluorophenyl)-5-hydroxypyridine. This process, known as ether cleavage or demethylation, is typically achieved through acid-catalyzed nucleophilic substitution. wikipedia.org

The reaction involves the protonation of the ether oxygen by a strong acid, which transforms the methoxy group into a good leaving group (methanol). libretexts.orgmasterorganicchemistry.com A nucleophile, typically a halide ion from the acid, then attacks the methyl carbon in an SN2 reaction, leading to the cleavage of the C-O bond. openstax.orgmasterorganicchemistry.com

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are highly effective for this transformation. openstax.org For instance, the cleavage of the related compound 5-fluoro-2-methoxypyridine (B1304894) to 5-fluoro-2-hydroxypyridine (B1303129) has been successfully carried out using 48% HBr at 100°C for 6 hours. chemicalbook.com Similarly, demethylation of other substituted methoxypyridines has been accomplished using concentrated sulfuric acid. asianpubs.org These established methods suggest that this compound can be efficiently hydroxylated under similar conditions.

Table 1: Reagents for Ether Cleavage of Methoxy-Pyridine Derivatives This table presents common reagents used for the demethylation of methoxypyridine scaffolds, which are applicable to the title compound.

| Reagent | Conditions | Product | Reference |

| Hydrobromic Acid (HBr) | 100°C, 6 hours | 2-(2,4-Difluorophenyl)-5-hydroxypyridine | chemicalbook.com |

| Sulfuric Acid (H₂SO₄) | Varies | 2-(2,4-Difluorophenyl)-5-hydroxypyridine | asianpubs.org |

| Pyridinium p-toluenesulfonate | Microwave Irradiation | 2-(2,4-Difluorophenyl)-5-hydroxypyridine | researchgate.net |

The resulting product, 2-(2,4-difluorophenyl)-5-hydroxypyridine, is a versatile intermediate for further functionalization.

Replacement with Other Alkoxy Groups

The synthesis of analogues with varied alkoxy groups (-OR) at the 5-position typically proceeds via a two-step sequence starting from this compound.

Demethylation: The initial step is the ether cleavage of the parent compound to yield the crucial 2-(2,4-difluorophenyl)-5-hydroxypyridine intermediate, as detailed in the previous section.

Alkylation: The subsequent step involves the O-alkylation of the newly formed hydroxyl group. This is commonly achieved through a Williamson ether synthesis, where the hydroxypyridine is first deprotonated with a base to form a more nucleophilic pyridinoxide anion. This anion then reacts with an alkyl halide (e.g., ethyl iodide, propyl bromide) to form the desired ether. researchgate.net

The choice of base and reaction conditions is critical to favor O-alkylation over potential N-alkylation at the pyridine nitrogen. researchgate.net This pathway allows for the systematic introduction of a wide array of alkoxy groups, enabling fine-tuning of the molecule's steric and electronic properties.

Table 2: Synthesis of 5-Alkoxy Analogues from 2-(2,4-Difluorophenyl)-5-hydroxypyridine This table illustrates the potential synthesis of various alkoxy derivatives through the alkylation of the intermediate hydroxypyridine.

| Intermediate | Alkylating Agent (R-X) | Base | Potential Product |

| 2-(2,4-Difluorophenyl)-5-hydroxypyridine | Iodoethane (CH₃CH₂-I) | K₂CO₃ | 2-(2,4-Difluorophenyl)-5-ethoxypyridine |

| 2-(2,4-Difluorophenyl)-5-hydroxypyridine | 1-Bromopropane (CH₃CH₂CH₂-Br) | NaH | 2-(2,4-Difluorophenyl)-5-propoxypyridine |

| 2-(2,4-Difluorophenyl)-5-hydroxypyridine | Benzyl Bromide (Bn-Br) | Cs₂CO₃ | 5-(Benzyloxy)-2-(2,4-difluorophenyl)pyridine |

Structure-Reactivity Relationship Studies of this compound Analogues

Structure-reactivity relationship (SAR) or structure-activity relationship studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological or chemical reactivity. nih.gov For analogues of this compound, SAR studies systematically explore how modifications at different positions on the molecule influence a specific outcome, such as binding affinity to a receptor or enzymatic inhibition. researchgate.net

Key structural regions of the molecule that are typically modified include:

The Alkoxy Group: The nature of the substituent at the 5-position of the pyridine ring is a primary point of variation. Studies on other pyridine derivatives have shown that the presence and size of alkoxy (-OR) or hydroxyl (-OH) groups can significantly enhance biological activities like antiproliferative effects. nih.govunison.mx Changing the methoxy group to a hydroxyl, ethoxy, or a longer alkyl chain can alter properties such as hydrogen bonding capacity, polarity, and steric profile.

The Phenyl Ring: The substitution pattern on the 2-phenyl ring is another critical area for modification. The two fluorine atoms in this compound contribute significantly to its electronic properties. Analogues could be synthesized with different numbers, positions, or types of halogen atoms (e.g., chloro, bromo) or other electron-withdrawing/donating groups to modulate the molecule's activity. nih.gov

The Pyridine Ring: Although less common, substitution at other available positions on the pyridine core could also be explored to probe for new interactions with a biological target.

An SAR study would involve synthesizing a library of these analogues and evaluating them in a relevant assay. The results, often expressed as an IC₅₀ or EC₅₀ value, quantify the compound's potency.

Table 3: Illustrative SAR Data for Hypothetical Enzyme Inhibition This table provides a hypothetical example of SAR data for analogues of this compound, demonstrating how structural changes might influence inhibitory activity against a target enzyme. The IC₅₀ values are for illustrative purposes only.

| Compound | R¹ (Pyridine C5) | R² (Phenyl Ring) | Hypothetical IC₅₀ (nM) |

| Parent Compound | -OCH₃ | 2,4-difluoro | 50 |

| Analogue 1 | -OH | 2,4-difluoro | 25 |

| Analogue 2 | -OCH₂CH₃ | 2,4-difluoro | 45 |

| Analogue 3 | -OCH₃ | 4-fluoro | 150 |

| Analogue 4 | -OCH₃ | 2,4-dichloro | 75 |

By analyzing such data, researchers can deduce trends; for example, in this hypothetical case, a hydroxyl group at R¹ (Analogue 1) improves activity, while removing the fluorine at the 2-position of the phenyl ring (Analogue 3) reduces it. These insights guide the rational design of more potent and selective compounds.

Coordination Chemistry of 2 2,4 Difluorophenyl 5 Methoxypyridine As a Ligand

Synthesis of Metal Complexes with 2-(2,4-Difluorophenyl)-5-methoxypyridine

The synthesis of metal complexes is the foundational step in exploring their properties and applications. However, specific, documented methods for the preparation of metal complexes utilizing this compound as a ligand are not readily found in published research.

Transition Metal Coordination Complexes

While there is a general understanding that ligands of this type can coordinate with transition metals, particularly with late transition metals like iridium(III) for photocatalytic purposes, specific synthetic protocols, reaction conditions, and the characterization of the resulting complexes of this compound are not detailed in the existing literature. The synthesis of related complexes, such as those with 2-(2,4-difluorophenyl)pyridine, often involves the reaction of the ligand with a suitable metal precursor, but analogous studies for the methoxy-substituted variant are absent.

Main Group Metal Adducts

The interaction of this compound with main group metals is an area that appears to be entirely unexplored. There are no available reports on the synthesis or characterization of adducts formed between this ligand and elements from the s- and p-blocks of the periodic table.

Ligand Binding Modes and Stereochemistry of this compound

The way in which a ligand binds to a metal center and the resulting three-dimensional arrangement of the complex are crucial for its properties. For this compound, there is a lack of experimental data to definitively establish its binding modes and the stereochemistry of its potential complexes. It can be hypothesized that, similar to other 2-phenylpyridine (B120327) derivatives, it would act as a bidentate C^N cyclometalating ligand, coordinating through the nitrogen of the pyridine (B92270) ring and a carbon atom of the difluorophenyl ring. However, without experimental verification, this remains speculative.

Crystallographic Analysis of this compound Metal Complexes

Single-crystal X-ray diffraction is the most powerful technique for determining the precise structure of a coordination complex. A thorough search of crystallographic databases reveals no deposited crystal structures for any metal complex containing the this compound ligand. This absence of crystallographic data is a significant impediment to a detailed understanding of its coordination chemistry.

Electronic and Magnetic Properties of Metal Complexes Containing this compound

The electronic and magnetic properties of coordination compounds are fundamental to their potential applications in areas such as molecular electronics, spintronics, and catalysis. Due to the lack of synthesized and characterized complexes of this compound, there is no available information on their electronic absorption and emission spectra, redox behavior, or magnetic susceptibility.

Catalytic Applications of Metal Complexes Derived from this compound

While there are general references to the use of this compound in the preparation of Iridium(III) photocatalysts, specific and detailed studies on the catalytic activity of its metal complexes are absent from the scientific literature. The potential for these complexes to act as catalysts in various organic transformations or other catalytic processes remains an open and intriguing area for future research.

Based on a comprehensive search for scholarly articles, patents, and chemical data repositories, the specific experimental spectroscopic and spectrometric data required to fully detail the structural elucidation of this compound is not publicly available. While the principles of the advanced methodologies listed in the outline are well-established, applying them to generate a scientifically accurate article requires concrete data from laboratory analysis of the compound.

Specifically, the following necessary information could not be located:

¹H and ¹³C NMR: No published papers or databases provide the specific chemical shifts, coupling constants, and signal multiplicities for this compound.

¹⁹F NMR: Detailed ¹⁹F NMR data, including chemical shifts and through-space or through-bond coupling information, is unavailable.

Two-Dimensional NMR: There are no publicly accessible COSY, HSQC, HMBC, or NOESY spectra for this molecule, which are essential for confirming the connectivity and spatial relationships of its atoms.

High-Resolution Mass Spectrometry (HRMS): The exact mass measurement to confirm the elemental composition could not be found.

Tandem Mass Spectrometry (MS/MS): No studies detailing the fragmentation pattern of this specific molecule are available, which would be necessary to discuss its fragmentation analysis.

Without this foundational data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and quality standards. Creating hypothetical data would compromise the factual integrity required for a scientific document. Therefore, the article cannot be generated at this time.

Advanced Spectroscopic and Diffraction Methodologies for the Structural Elucidation of 2 2,4 Difluorophenyl 5 Methoxypyridine

Infrared (IR) and Raman Spectroscopic Analysis of 2-(2,4-Difluorophenyl)-5-methoxypyridine

Infrared and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. An analysis of this compound would reveal characteristic vibrations corresponding to its distinct functional groups and aromatic structures.

Expected Vibrational Modes:

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the difluorophenyl and methoxypyridine rings would be expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group of the methoxy (B1213986) substituent (-OCH₃) would exhibit symmetric and asymmetric stretching vibrations, typically in the 2950-2850 cm⁻¹ range.

C=C and C=N Stretching: The aromatic rings contain C=C and C=N bonds, which would produce a series of characteristic sharp peaks in the 1600-1400 cm⁻¹ fingerprint region.

C-O Stretching: The aryl-ether linkage (Ar-O-CH₃) would show strong, characteristic C-O stretching bands. The Ar-O stretch is typically found around 1250 cm⁻¹, while the O-CH₃ stretch appears near 1040 cm⁻¹.

C-F Stretching: The C-F bonds on the difluorophenyl ring would result in very strong and distinct absorption bands in the 1300-1100 cm⁻¹ region.

Ring Bending and Out-of-Plane Vibrations: The lower frequency region (<1000 cm⁻¹) would contain a complex pattern of signals corresponding to in-plane and out-of-plane bending vibrations of the aromatic rings and their substituents.

Without experimental data, a specific data table cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For an aromatic compound like this compound, the primary electronic transitions observed would be π → π* transitions.

Expected Electronic Transitions:

The conjugated system formed by the interconnected pyridine (B92270) and benzene (B151609) rings constitutes the primary chromophore. This system would be expected to absorb UV radiation, leading to π → π* transitions.

The presence of substituents like the methoxy group (an auxochrome) would likely cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted parent molecule, due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom.

The difluoro-substituents could also subtly influence the absorption maxima.

A typical UV-Vis spectrum would show one or more broad absorption bands in the UV region (approximately 200-400 nm). A data table of absorption maxima (λmax) and corresponding molar absorptivity (ε) would be generated from experimental measurements.

X-ray Diffraction Studies for Solid-State Structure Determination of this compound

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide a wealth of structural information. This analysis would yield the exact atomic coordinates within the crystal's unit cell.

Anticipated Structural Information:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule.

Crystal System and Space Group: Determination of the crystal lattice parameters (a, b, c, α, β, γ) and the symmetry of the crystal packing.

Conformation: The dihedral angle between the pyridine and difluorophenyl rings would be precisely determined, revealing the molecule's preferred conformation in the solid state.

A standard crystallographic data table would be generated, but this requires experimental data.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to analyze a polycrystalline sample. It is a powerful tool for phase identification, purity analysis, and determining crystal lattice parameters. The PXRD pattern is a unique fingerprint for a specific crystalline solid.

A PXRD analysis of a powdered sample of this compound would produce a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern could be used to:

Confirm the crystalline nature of the bulk material.

Identify the presence of different crystalline phases or impurities.

Determine the unit cell parameters if the crystal system is known.

A data table listing the 2θ values, corresponding d-spacings, and relative intensities of the diffraction peaks would be compiled from the experimental pattern.

Potential Applications of 2 2,4 Difluorophenyl 5 Methoxypyridine in Advanced Materials Science

Incorporation of 2-(2,4-Difluorophenyl)-5-methoxypyridine into Organic Electronic Materials

The tunable electronic properties of this compound make it a promising candidate for use in various organic electronic devices. Its ability to influence charge transport and luminescence through molecular design is of particular interest.

Precursors for Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, phosphorescent emitters based on heavy metal complexes, particularly iridium(III), are crucial for achieving high quantum efficiencies. This compound can serve as a cyclometalating ligand in the synthesis of such iridium(III) complexes. ossila.comlookchem.com The difluorophenylpyridine moiety coordinates to the iridium center through the nitrogen of the pyridine (B92270) ring and a carbon of the phenyl ring, forming a stable complex. nih.gov

The fluorine substituents on the phenyl ring play a significant role in tuning the photophysical properties of the resulting iridium complex. They are known to lower the energy level of the Highest Occupied Molecular Orbital (HOMO), which can lead to a blue-shift in the emission color. ossila.com This is a desirable feature for developing emitters that span the entire visible spectrum. The electron-donating methoxy (B1213986) group on the pyridine ring can further modulate the electronic structure, potentially enhancing the photoluminescence quantum yield. The combination of these substituents allows for fine-tuning of the emission wavelength and efficiency of the phosphorescent emitter.

Below is a table illustrating the typical photophysical properties of iridium(III) complexes with similar fluorinated phenylpyridine ligands.

| Complex Structure | Emission Color | Emission Wavelength (nm) | Photoluminescence Quantum Yield (%) |

| [Ir(2-(2,4-difluorophenyl)pyridine)2(picolinate)] | Sky Blue | ~470-490 | > 60 |

| [Ir(2-(2,4-difluorophenyl)-5-methylpyridine)2(acetylacetonate)] | Green | ~520 | ~93 |

| Hypothetical [Ir(this compound)2(ancillary ligand)] | Blue-Green | Tunable | Potentially High |

Components in Organic Photovoltaics (OPVs)

The donor-acceptor (D-A) architecture is a fundamental concept in organic photovoltaics, where an electron-donating material is paired with an electron-accepting material to facilitate charge separation. mdpi.commdpi.com this compound can be envisioned as a building block for constructing novel materials for OPVs.

Its derivatives could be used to synthesize donor-acceptor conjugated polymers. rsc.orgmdpi.com In such a polymer, the methoxy-substituted pyridine unit could act as a weak electron-donating moiety, while the difluorophenyl group possesses electron-accepting characteristics. By polymerizing this unit with other donor or acceptor monomers, the resulting polymer's electronic band gap and energy levels can be tailored to optimize the absorption of the solar spectrum and the efficiency of charge separation and transport in a photovoltaic device. The presence of fluorine can also enhance the polymer's solubility and stability.

Utilization in Polymer Chemistry and Functional Polymers

Beyond its direct application in the active layers of electronic devices, this compound can be incorporated as a functional monomer into a variety of polymer structures. mdpi.commdpi.com To be suitable for polymerization, the monomer would need to be further functionalized with reactive groups such as bromine or boronic esters to enable cross-coupling reactions like Suzuki or Stille polymerizations.

The inclusion of the this compound unit into a polymer backbone would imbue the resulting material with specific functionalities. The fluorinated and methoxy-substituted aromatic rings can influence the polymer's solubility, thermal stability, and morphological properties. Furthermore, the pyridine nitrogen atom provides a site for post-polymerization modification, such as quaternization or coordination with metal ions, leading to materials with tunable properties for applications in areas like gas separation membranes or catalysts.

A hypothetical example of a functional polymer incorporating this unit is presented below:

| Monomer Unit | Potential Polymerization Method | Resulting Polymer Functionality |

| Bromo-functionalized this compound | Suzuki or Stille Polycondensation | Conjugated polymer with tunable optoelectronic properties for sensors or electronic devices. |

| Hydroxy-functionalized this compound | Polycondensation with diacids | Polyester with high refractive index and thermal stability for optical applications. |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. nih.gov The structure of this compound contains several features that can direct self-assembly processes. The aromatic rings can participate in π-π stacking interactions, a common motif in the organization of organic molecules.

The fluorine atoms can engage in weaker, yet significant, non-covalent interactions such as C-H···F hydrogen bonds and halogen bonding. researchgate.net These directional interactions can play a crucial role in determining the packing of molecules in the solid state, potentially leading to the formation of well-defined one-, two-, or three-dimensional architectures. The pyridine nitrogen can act as a hydrogen bond acceptor, further guiding the assembly process. The interplay of these various non-covalent forces could lead to the formation of novel supramolecular structures with interesting material properties. nih.gov

Applications in Sensing and Molecular Recognition Systems (Excluding Biological Sensors)

The principles of molecular recognition are fundamental to the development of chemical sensors. uni-regensburg.demdpi.com this compound possesses functionalities that could be exploited for the design of sensors for non-biological analytes. The pyridine nitrogen atom is a Lewis basic site and can coordinate to metal ions. This interaction can be the basis for a colorimetric or fluorescent sensor, where the binding of a specific metal ion to a material containing this unit results in a detectable optical response.

Furthermore, the electron-rich and electron-poor regions of the molecule, along with its potential for engaging in various non-covalent interactions, could allow it to selectively bind to other small organic molecules. scielo.org.mx For instance, a sensor film composed of a polymer incorporating this moiety might exhibit changes in its electrical or optical properties upon exposure to certain volatile organic compounds, due to specific interactions between the analyte and the functional groups of the polymer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.